molecular formula C7H9BrN2O B2882544 [1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol CAS No. 2241142-25-4

[1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol

Cat. No.: B2882544
CAS No.: 2241142-25-4
M. Wt: 217.066
InChI Key: UCIBJNSKKIUIRM-UHFFFAOYSA-N
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Description

[1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position, fused to a cyclopropane ring bearing a hydroxymethyl group. This structure combines the aromaticity of pyrazole with the steric and electronic effects of the cyclopropane moiety, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[1-(4-bromopyrazol-1-yl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-6-3-9-10(4-6)7(5-11)1-2-7/h3-4,11H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIBJNSKKIUIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241142-25-4
Record name [1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol typically involves the reaction of 4-bromopyrazole with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques, such as column chromatography or recrystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : [1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : The compound can be reduced to form the corresponding alcohol or amine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: : this compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Amines in ethanol, thiols in DMF, alkoxides in THF.

Major Products Formed

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: : [1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: : The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways. It can act as a ligand in binding studies to understand protein-ligand interactions.

Medicine: : Research is ongoing to explore the potential therapeutic applications of this compound. It is being studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.

Industry: : The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals. It is also employed in the production of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol involves its interaction with specific molecular targets. The bromopyrazole group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The cyclopropylmethanol moiety can modulate the compound’s solubility and permeability, influencing its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Pyrazole Derivatives with Halogen Substituents

Example Compounds :

  • 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
  • 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Structural Differences :

  • Pyrazole Saturation: The target compound has a fully aromatic pyrazole ring, whereas the analogs in feature 4,5-dihydropyrazole (partially saturated) rings.
  • Substituents : The analogs include 4-bromophenyl and 4-fluorophenyl groups, while the target compound lacks aryl substituents but retains a 4-bromo-pyrazole core.
  • Functional Groups: The target compound’s hydroxymethyl group contrasts with the ketone (ethanone) or phenyl groups in the analogs.

Research Findings :
Crystallographic studies of the analogs reveal planar pyrazole rings and intermolecular hydrogen bonding involving carbonyl groups . By comparison, the hydroxymethyl group in the target compound may enhance crystallinity and intermolecular interactions, though direct data are unavailable.

Pesticide-Related Pyrazole Compounds

Example Compounds :

  • Fluazolate (1-methylethyl 5-(4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-chloro-4-fluorobenzoate)

Structural Differences :

  • Pyrazole Substituents : Fluazolate has a 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole group, while the target compound lacks methyl and trifluoromethyl groups.
  • Cyclopropane Presence : The target compound includes a cyclopropane ring absent in fluazolate.
  • Functional Groups : Fluazolate contains an ester-linked isopropyl group, contrasting with the hydroxymethyl group in the target compound.

Functional Implications :
The trifluoromethyl group in fluazolate increases lipophilicity and bioactivity, making it effective as a herbicide . The target compound’s hydroxymethyl group may prioritize solubility over bioactivity, suggesting different applications (e.g., synthetic intermediates vs. agrochemicals).

Cyclopropane-Containing Pharmaceuticals

Example Compound :

  • Montelukast Sodium Intermediate (Stage I synthesis)

Structural Differences :

  • Cyclopropane Linkage: Montelukast’s cyclopropane is part of a thioether linkage in a complex quinoline-based structure, while the target compound’s cyclopropane is directly attached to pyrazole.
  • Functional Groups : Montelukast includes a carboxylic acid group post-synthesis, whereas the target compound has a hydroxymethyl group.

Functional Implications :
In Montelukast, the cyclopropane stabilizes the thioether bridge critical for leukotriene receptor antagonism . In the target compound, the cyclopropane may influence steric hindrance or electronic effects during synthetic transformations.

Data Table: Key Comparisons

Compound Name Pyrazole Substituents Cyclopropane Functional Groups Applications/Notes References
[1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol 4-Bromo Yes Hydroxymethyl Synthetic intermediate N/A
1-[5-(4-BP)-3-(4-FP)-dihydropyrazol-1-yl]ethanone 4-Bromophenyl, 4-Fluorophenyl No Ketone Crystallography study
Fluazolate 4-Bromo-1-Me-5-CF3 No Ester (isopropyl) Herbicide
Montelukast Sodium Intermediate None Yes (thioether) Carboxylic acid Asthma treatment

Abbreviations: BP = Bromophenyl; FP = Fluorophenyl; Me = Methyl; CF3 = Trifluoromethyl.

Biological Activity

[1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrazole ring, which is known for its diverse biological properties, making it a significant candidate for drug development and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C7_7H9_9BrN2_2O
  • CAS Number : 2241142-25-4
  • SMILES Notation : C1CC1(CO)N2C=C(C=N2)Br
  • InChIKey : UCIBJNSKKIUIRM-UHFFFAOYSA-N

Structural Information

The compound's structure includes a cyclopropyl group attached to a brominated pyrazole, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound is believed to be mediated through interactions with various molecular targets, including enzymes and receptors involved in inflammatory and microbial processes. While specific targets are yet to be fully elucidated, compounds with similar structures have been shown to affect biochemical pathways relevant to neurodegenerative disorders and infectious diseases.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens. Compounds with pyrazole moieties have been documented to possess antimicrobial properties, indicating that this compound may also share this characteristic.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, similar to other pyrazole derivatives that inhibit pro-inflammatory cytokines.
  • Antitumor Potential : Some derivatives of pyrazole have demonstrated anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other pyrazole-containing compounds reveals the following:

Compound NameBiological ActivityKey Features
1H-Pyrazole DerivativesAntimicrobial, AntitumorCommonly used in drug design
4-BromopyrazoleInhibitor of certain enzymesKnown for its role in cancer therapy
Cyclopropyl-containing CompoundsDiverse biological activitiesVersatile scaffolds in medicinal chemistry

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